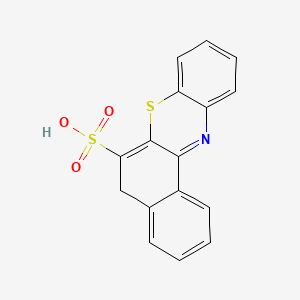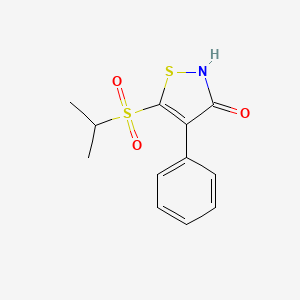![molecular formula C5H10ClN2OP B12800909 1,1'-[(Chloromethyl)phosphoryl]bis(aziridine) CAS No. 13846-34-9](/img/structure/B12800909.png)
1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 52027 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
The synthesis of NSC 52027 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. These conditions are optimized to ensure the highest possible yield and purity of NSC 52027.
Industrial Production Methods: On an industrial scale, the production of NSC 52027 involves large-scale chemical reactors and precise control of reaction parameters. The process is designed to be efficient and cost-effective while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
NSC 52027 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents under specific conditions. The major products of this reaction depend on the exact structure of NSC 52027 and the oxidizing agent used.
Reduction: NSC 52027 can also undergo reduction reactions, where it gains electrons. Common reducing agents and conditions are used to carry out these reactions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. These reactions are typically carried out using specific reagents and catalysts.
Common Reagents and Conditions: The reactions involving NSC 52027 often use reagents such as acids, bases, and solvents. The conditions, including temperature and pressure, are carefully controlled to achieve the desired reaction outcomes.
Major Products: The major products formed from these reactions vary depending on the type of reaction and the specific conditions used
Wissenschaftliche Forschungsanwendungen
NSC 52027 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: In biological research, NSC 52027 is studied for its potential effects on cellular processes and its use as a tool for understanding biochemical pathways.
Industry: NSC 52027 is used in industrial processes, including the production of other chemicals and materials. Its unique properties make it valuable in various manufacturing applications.
Wirkmechanismus
The mechanism of action of NSC 52027 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: NSC 52027 interacts with specific proteins, enzymes, or receptors in biological systems. These interactions can modulate the activity of these targets and lead to various biological effects.
Pathways Involved: The compound can influence different biochemical pathways, including signaling pathways and metabolic processes. Understanding these pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
NSC 52027 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or chemical properties can be identified and compared with NSC 52027. This comparison helps in understanding the distinct features and advantages of NSC 52027.
Uniqueness: The unique chemical properties and reactivity of NSC 52027 make it valuable for specific applications
Conclusion
NSC 52027 is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it valuable for various uses in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds is essential for fully exploring its potential.
Eigenschaften
CAS-Nummer |
13846-34-9 |
|---|---|
Molekularformel |
C5H10ClN2OP |
Molekulargewicht |
180.57 g/mol |
IUPAC-Name |
1-[aziridin-1-yl(chloromethyl)phosphoryl]aziridine |
InChI |
InChI=1S/C5H10ClN2OP/c6-5-10(9,7-1-2-7)8-3-4-8/h1-5H2 |
InChI-Schlüssel |
LQPZZOXUYVOCLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P(=O)(CCl)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


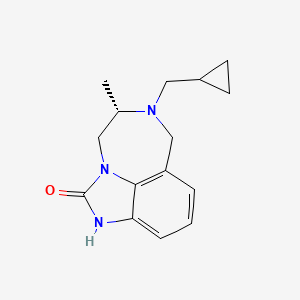

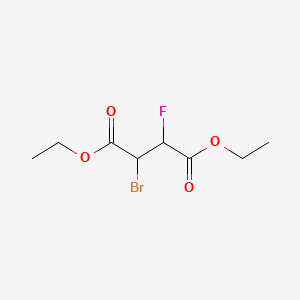
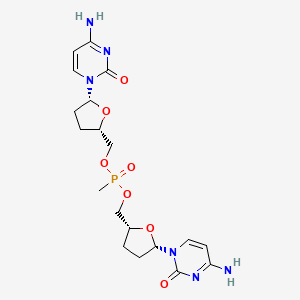
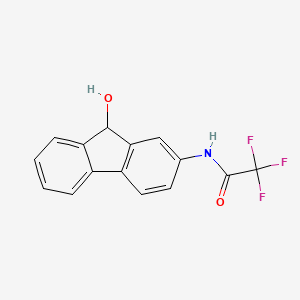
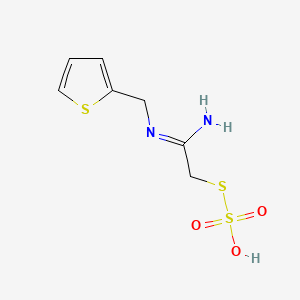
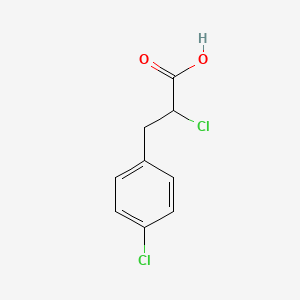
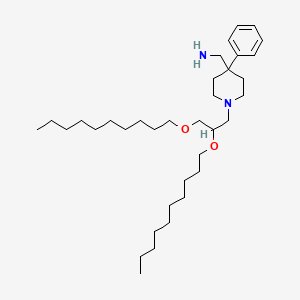
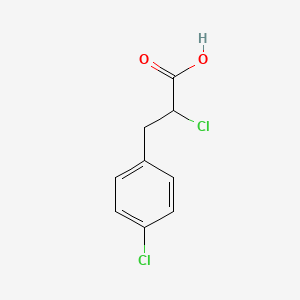

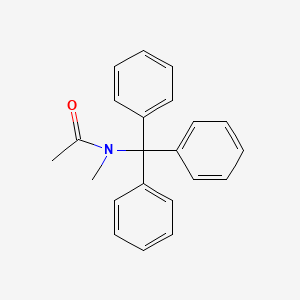
![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
